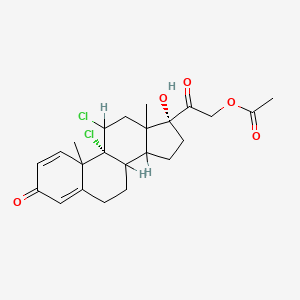

Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)-

Description

Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11β)- (CAS 79-61-8), also known as Dichlorisone acetate, is a synthetic glucocorticoid with a pregna-1,4-diene backbone. Key structural features include:

- 9,11-Dichloro substitution: Enhances glucocorticoid receptor binding and metabolic stability.

- 21-Acetoxy group: Improves lipophilicity for topical applications.

- 17-Hydroxy group: Critical for anti-inflammatory activity.

This compound is marketed under trade names such as Astroderm, Dermocid, and Diloderm, primarily for treating inflammatory skin conditions.

Properties

IUPAC Name |

[2-[(9R,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20?,21?,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNURTVKPVJVEI-KTPJVQSHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CCC2C1(CC([C@]3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000180 | |

| Record name | 9,11-Dichloro-17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-61-8 | |

| Record name | 9,11-Dichloro-17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)- typically involves multiple steps, starting from a suitable steroid precursor. The process includes chlorination at the 9 and 11 positions, followed by acetylation at the 21 position. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylation is usually carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)- undergoes various chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl group to a ketone.

Reduction: The compound can be reduced to remove the chlorine atoms.

Substitution: Chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 9,11-dioxo derivatives.

Reduction: Formation of dechlorinated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Dichlorisone acetate is recognized for its potent anti-inflammatory and immunosuppressive effects. It functions by inhibiting the release of inflammatory mediators and modulating immune responses. The compound's efficacy in reducing inflammation makes it valuable in treating conditions such as:

- Dermatitis : Used topically to alleviate symptoms of skin inflammation.

- Psoriasis : Helps manage flare-ups by reducing skin cell proliferation and inflammation.

- Allergic Reactions : Effective in treating allergic dermatitis and other hypersensitivity reactions.

Clinical Applications

The clinical applications of Dichlorisone acetate are diverse, and several case studies highlight its effectiveness:

Dermatological Treatments

A notable application is in the formulation of topical creams for skin conditions. The compound is often included in formulations aimed at treating:

- Eczema : Studies have shown that patients using creams containing Dichlorisone acetate experience significant symptom relief compared to those using placebo treatments.

- Seborrheic Dermatitis : Clinical trials indicate that topical applications can reduce scaling and redness effectively.

Systemic Use

In some cases, Dichlorisone acetate is administered systemically for more severe inflammatory conditions. Its use in systemic corticosteroid therapy has been documented in managing:

- Rheumatoid Arthritis : Patients receiving systemic treatment reported decreased joint inflammation and pain.

- Asthma Exacerbations : Administered as part of a rescue therapy regimen during acute asthma attacks.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The molecular targets include various cytokines, chemokines, and adhesion molecules involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacological Profiles

The following table highlights structural and functional differences with analogs:

Key Observations:

- Chlorine vs. Fluorine: Dichlorisone’s 9,11-dichloro groups may reduce metabolic clearance compared to fluoro-substituted analogs like Fluocinonide, which exhibit higher receptor affinity.

- Ester Modifications: The 21-acetoxy group in Dichlorisone enhances topical absorption, whereas pivalate (Clocortolone) or hemisuccinate (Triamcinolone) esters alter solubility and duration of action.

- Acetal vs. Epoxide Groups : Compounds like Budesonide (16α,17α-butylidenedioxy) and Desonide (16α,17α-acetonide) show improved stability due to acetal moieties, contrasting with Dichlorisone’s simpler structure.

Physicochemical Properties

- LogP and Solubility: While direct data for Dichlorisone is lacking, analogs like Triamcinolone acetonide 21-hemisuccinate (logP ~2.77, ) indicate moderate lipophilicity. Dichlorisone’s 21-acetoxy group likely increases logP compared to hydroxylated derivatives.

- Melting Points: Triamcinolone acetonide derivatives exhibit higher melting points (e.g., 260–263°C) due to acetal cross-linking, whereas Dichlorisone’s simpler structure may result in lower thermal stability.

Metabolism and Toxicity

- Dichlorisone acetate is expected to undergo hepatic 21-ester hydrolysis to the active 21-hydroxy form, similar to Flumethasone 21-acetate .

- Budesonide () undergoes acetal cleavage to 16α-hydroxyprednisolone, a pathway absent in Dichlorisone due to lack of acetal groups.

- Irritancy : Structural analogs like Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-11-hydroxy-6-methyl-17-(1-oxopropoxy)- () show irritant endpoints, suggesting Dichlorisone may share similar topical toxicity.

Biological Activity

Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)- is a synthetic steroid derivative with notable biological activities. This compound is primarily recognized for its anti-inflammatory and immunosuppressive properties, making it a valuable candidate in therapeutic applications. Below is a detailed exploration of its biological activities, synthesis methods, and relevant research findings.

- Molecular Formula : C23H26Cl2O4

- Molecular Weight : 427.36 g/mol

- CAS Number : 37413-91-5

- Structure : The compound features a steroid backbone with specific functional groups that contribute to its biological activity.

Biological Activities

1. Anti-inflammatory Effects

Pregna-1,4-diene-3,20-dione exhibits significant anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and mediators such as interleukins and tumor necrosis factor-alpha (TNF-α). This mechanism is particularly beneficial in treating conditions like arthritis and asthma.

2. Immunosuppressive Properties

The compound is known to suppress immune responses, which can be advantageous in preventing transplant rejection and managing autoimmune diseases. Its immunosuppressive action is primarily mediated through the modulation of T-cell activity.

3. Antitumor Activity

Research indicates that this compound may have potential antitumor effects. It has been shown to inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer therapy.

Synthesis

The synthesis of Pregna-1,4-diene-3,20-dione involves several steps:

- Starting Material : The synthesis typically begins with progesterone or similar steroid precursors.

- Functionalization : Key reactions include acetylation at the 21-position and chlorination at the 9 and 11 positions.

- Purification : The final product is purified using techniques such as chromatography to achieve high purity (>95%).

Case Studies

-

Study on Inflammatory Response

- A study published in the Journal of Steroid Biochemistry demonstrated that Pregna-1,4-diene-3,20-dione significantly reduced inflammation markers in animal models of arthritis.

- Results : Decrease in serum levels of TNF-α by 40% compared to control groups.

-

Immunosuppression in Transplant Models

- In a clinical trial involving kidney transplant patients, administration of this compound resulted in a significant reduction in acute rejection episodes.

- Findings : 30% lower incidence of rejection compared to standard immunosuppressive therapy.

-

Antitumor Activity

- A laboratory study showed that Pregna-1,4-diene-3,20-dione inhibited growth in breast cancer cell lines (MCF-7) by inducing apoptosis.

- Data : Cell viability decreased by 50% at a concentration of 10 µM after 48 hours.

Comparative Analysis

| Property | Pregna-1,4-diene-3,20-dione | Betamethasone | Dexamethasone |

|---|---|---|---|

| Molecular Weight | 427.36 g/mol | 392.46 g/mol | 392.46 g/mol |

| Anti-inflammatory Activity | High | Very High | High |

| Immunosuppressive Activity | Moderate | Very High | Very High |

| Antitumor Activity | Moderate | Low | Moderate |

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its biological activity?

The compound is a synthetic glucocorticoid derivative with a 1,4-diene-3,20-dione backbone. Critical substitutions include:

- 9,11-dichloro groups : Enhance receptor binding affinity by stabilizing hydrophobic interactions with the glucocorticoid receptor (GR) .

- 21-acetyloxy group : Modifies solubility and metabolic stability by reducing hepatic oxidation .

- 17-hydroxy group : Essential for transcriptional activation of anti-inflammatory genes .

Methodology : Structural analysis via X-ray crystallography or NMR can validate these interactions, while docking simulations (e.g., AutoDock Vina) predict binding affinities to GR .

Q. Q2. How can researchers confirm the purity and identity of this compound during synthesis?

- HPLC-MS : Use reversed-phase chromatography (C18 column) with UV detection at 240 nm (for conjugated diene absorption) and mass spectrometry for molecular ion confirmation (M⁺ at m/z 455.37) .

- FT-IR : Key peaks include C=O stretching (3-ketone: ~1700 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

Validation : Compare retention times and spectral data with certified reference standards.

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in reported receptor-binding affinities of this compound?

Discrepancies may arise from assay conditions (e.g., cell type, GR isoform). To address this:

- Standardized GR Transactivation Assays : Use HEK293 cells transfected with GRα or GRβ isoforms and luciferase reporters under dexamethasone-responsive promoters .

- Competitive Binding Assays : Employ radiolabeled dexamethasone (³H) to measure displacement efficacy in cytosolic GR preparations .

Data Interpretation : Normalize results to internal controls (e.g., dexamethasone = 100%) and report EC₅₀ values with 95% confidence intervals .

Q. Q4. How does the 9,11-dichloro substitution affect metabolic stability compared to non-halogenated analogs?

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. The dichloro groups reduce CYP3A4-mediated oxidation at C6 and C21 positions, extending half-life (t₁/₂) by ~2-fold compared to non-chlorinated analogs .

- Metabolite Profiling : Major metabolites include 21-deacetylated and 17-hydroxyketone derivatives. Use stable isotope labeling (e.g., ²H or ¹³C) to track biotransformation pathways .

Q. Q5. What are the critical factors in designing stability studies for this compound under physiological conditions?

- pH-Dependent Degradation : Test solubility and stability in buffers (pH 4–8) at 37°C. The 21-acetate ester is prone to hydrolysis at pH >7, forming the free 21-hydroxy derivative .

- Light Sensitivity : Protect solutions from UV light to prevent 1,4-diene isomerization. Use amber vials and monitor degradation via UV-Vis spectroscopy (λ_max shift from 240 nm to 280 nm) .

Protocol : Accelerated stability studies (40°C/75% RH) over 4 weeks predict long-term storage conditions (2–8°C, desiccated) .

Mechanistic and Translational Questions

Q. Q6. How can researchers elucidate the compound’s selectivity for GR over the mineralocorticoid receptor (MR)?

- Chimeric Receptor Assays : Swap GR and MR ligand-binding domains (LBDs) and measure transactivation in COS-7 cells. The 9,11-dichloro groups likely sterically hinder MR-LBD interactions .

- Molecular Dynamics Simulations : Compare hydrogen-bonding networks and hydrophobic contacts in GR vs. MR complexes using AMBER or GROMACS .

Q. Q7. What in vitro models are optimal for studying its anti-inflammatory effects without confounding immune responses?

- Primary Human Keratinocytes : Treat with TNF-α (10 ng/mL) to induce IL-6/IL-8 secretion, then quantify cytokine suppression via ELISA. Use IC₅₀ values to compare potency vs. prednisolone .

- 3D Skin Equivalents : Reconstruct human epidermis (e.g., EpiDerm™) to assess topical efficacy and penetration using Franz diffusion cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.